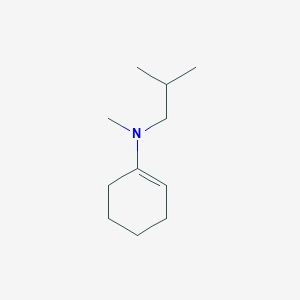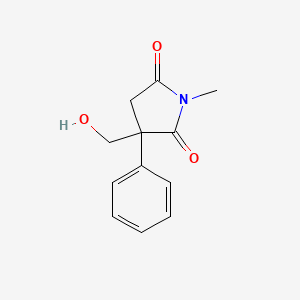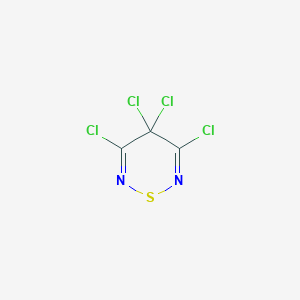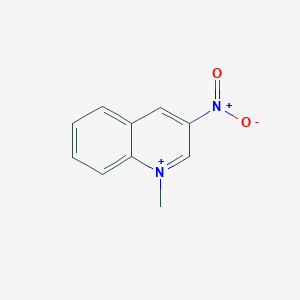![molecular formula C11H9N3 B14650027 1h-[1,2]Diazepino[1,7-a]benzimidazole CAS No. 41028-89-1](/img/structure/B14650027.png)
1h-[1,2]Diazepino[1,7-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1h-[1,2]Diazepino[1,7-a]benzimidazole is a heterocyclic compound that features a diazepine ring fused to a benzimidazole core. This compound is part of a broader class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1h-[1,2]Diazepino[1,7-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(aminomethyl)benzimidazole with ethyl acetoacetate, leading to the formation of the diazepinone-benzimidazole derivative . The reaction conditions often include the use of solvents such as ethanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
1h-[1,2]Diazepino[1,7-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of nucleophiles and a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted diazepino-benzimidazole derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1h-[1,2]Diazepino[1,7-a]benzimidazole involves its interaction with specific molecular targets. For instance, it can bind to tubulin, inhibiting its polymerization and disrupting the mitotic spindle, which is crucial for cell division . This mechanism is similar to that of other benzimidazole derivatives used as antiparasitic agents .
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
1,2-Disubstituted Benzimidazoles: Compounds with various substituents at the 1 and 2 positions, exhibiting different pharmacological properties.
Triazino[1,2-a]benzimidazole: Another fused heterocyclic compound with similar structural features and biological activities.
Uniqueness
1h-[1,2]Diazepino[1,7-a]benzimidazole is unique due to its specific ring fusion, which imparts distinct chemical and biological properties.
特性
CAS番号 |
41028-89-1 |
|---|---|
分子式 |
C11H9N3 |
分子量 |
183.21 g/mol |
IUPAC名 |
1H-diazepino[1,7-a]benzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-6-10-9(5-1)13-11-7-3-4-8-12-14(10)11/h1-8,12H |
InChIキー |
UNYFTWMJOGLMAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3N2NC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)

![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)


![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)

![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)



